molecular formula C26H32N4O4S B11273476 N-benzyl-4-((2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

N-benzyl-4-((2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B11273476
M. Wt: 496.6 g/mol
InChI Key: QZUFAOIPWCZYJG-UHFFFAOYSA-N
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Description

N-BENZYL-4-({2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thienopyrimidine core, a cyclohexane ring, and a benzyl group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-BENZYL-4-({2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the thienopyrimidine core, the introduction of the benzyl group, and the attachment of the cyclohexane ring. Common synthetic routes may involve:

    Formation of the Thienopyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

    Introduction of the Benzyl Group: This can be achieved through nucleophilic substitution reactions where a benzyl halide reacts with a nucleophile.

    Attachment of the Cyclohexane Ring: This step may involve the use of cyclohexanone or cyclohexanol derivatives in a condensation reaction.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-BENZYL-4-({2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or cyclohexane groups, introducing new functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-BENZYL-4-({2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)CYCLOHEXANE-1-CARBOXAMIDE exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

    DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar compounds to N-BENZYL-4-({2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)CYCLOHEXANE-1-CARBOXAMIDE include other thienopyrimidine derivatives and benzyl-substituted compounds. These compounds may share similar structural features but differ in their specific functional groups or ring systems, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C26H32N4O4S

Molecular Weight

496.6 g/mol

IUPAC Name

N-benzyl-4-[[2,4-dioxo-1-[2-oxo-2-(propylamino)ethyl]thieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C26H32N4O4S/c1-2-13-27-22(31)17-29-21-12-14-35-23(21)25(33)30(26(29)34)16-19-8-10-20(11-9-19)24(32)28-15-18-6-4-3-5-7-18/h3-7,12,14,19-20H,2,8-11,13,15-17H2,1H3,(H,27,31)(H,28,32)

InChI Key

QZUFAOIPWCZYJG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3CCC(CC3)C(=O)NCC4=CC=CC=C4)SC=C2

Origin of Product

United States

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